(3-Chloro-4-(trifluoromethyl)phenyl)(phenyl)methanamine hydrochloride
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Overview
Description
(3-Chloro-4-(trifluoromethyl)phenyl)(phenyl)methanamine hydrochloride is an organic compound with the molecular formula C14H11ClF3N·HCl. It is a solid substance that is typically stored in a refrigerator to maintain its stability . This compound is known for its unique chemical structure, which includes a trifluoromethyl group, a phenyl group, and a chloro-substituted phenyl group.
Preparation Methods
The synthesis of (3-Chloro-4-(trifluoromethyl)phenyl)(phenyl)methanamine hydrochloride involves several steps. One common method includes the reaction of 3-chloro-4-(trifluoromethyl)benzaldehyde with phenylmagnesium bromide to form the corresponding alcohol. This intermediate is then subjected to reductive amination using ammonium chloride and sodium cyanoborohydride to yield the desired amine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(3-Chloro-4-(trifluoromethyl)phenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Chloro-4-(trifluoromethyl)phenyl)(phenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-4-(trifluoromethyl)phenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific structure and functional groups .
Comparison with Similar Compounds
(3-Chloro-4-(trifluoromethyl)phenyl)(phenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylmethanamine: This compound lacks the chloro and phenyl groups, making it less complex and potentially less active in certain applications.
4-(Trifluoromethyl)phenyl isocyanate: This compound has an isocyanate group instead of an amine group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12Cl2F3N |
---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H11ClF3N.ClH/c15-12-8-10(6-7-11(12)14(16,17)18)13(19)9-4-2-1-3-5-9;/h1-8,13H,19H2;1H |
InChI Key |
CUPRHTRSHFDNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=C(C=C2)C(F)(F)F)Cl)N.Cl |
Origin of Product |
United States |
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